molecular formula C3H8N2O B13970347 N-Ethyl-N-formylhydrazine CAS No. 74920-78-8

N-Ethyl-N-formylhydrazine

Cat. No.: B13970347
CAS No.: 74920-78-8
M. Wt: 88.11 g/mol
InChI Key: NMLIDGSGENKDLB-UHFFFAOYSA-N
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Description

N-Ethyl-N-formylhydrazine is a chemical compound with the molecular formula C3H8N2O. It is a member of the N-alkyl-N-formylhydrazine family, which has been studied for its various biological and chemical properties. This compound is known for its potential carcinogenic effects and has been used in scientific research to understand the mechanisms of tumorigenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-formylhydrazine can be synthesized through the reaction of ethylhydrazine with formic acid. The reaction typically involves the following steps:

  • Ethylhydrazine is reacted with formic acid under controlled temperature conditions.
  • The reaction mixture is then purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reaction of ethylhydrazine with formic acid.
  • Use of industrial purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-formylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: this compound can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler hydrazine derivatives.

Mechanism of Action

The mechanism of action of N-Ethyl-N-formylhydrazine involves its interaction with cellular components, leading to the formation of reactive intermediates that can cause DNA damage and mutations. These interactions can result in the formation of tumors in various tissues. The compound’s effects are mediated through its ability to form reactive oxygen species and other intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

N-Ethyl-N-formylhydrazine is similar to other N-alkyl-N-formylhydrazines, such as N-methyl-N-formylhydrazine and N-n-propyl-N-formylhydrazine . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique in its specific pattern of tumor formation and its particular reactivity under different conditions.

List of Similar Compounds

  • N-methyl-N-formylhydrazine
  • N-n-propyl-N-formylhydrazine
  • N-n-butyl-N-formylhydrazine

Properties

CAS No.

74920-78-8

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N-amino-N-ethylformamide

InChI

InChI=1S/C3H8N2O/c1-2-5(4)3-6/h3H,2,4H2,1H3

InChI Key

NMLIDGSGENKDLB-UHFFFAOYSA-N

Canonical SMILES

CCN(C=O)N

Origin of Product

United States

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